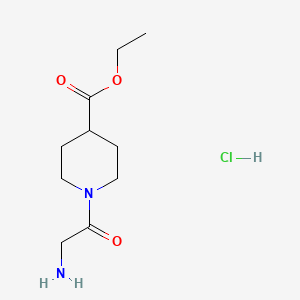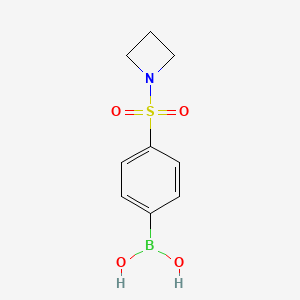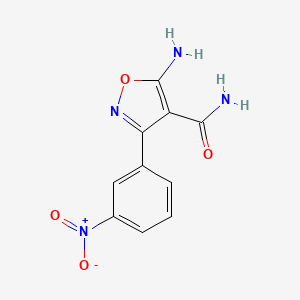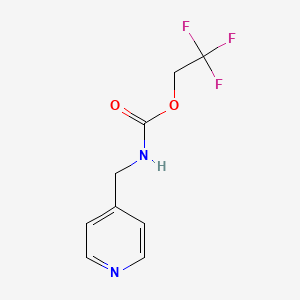
2,2,2-trifluoroethyl N-(pyridin-4-ylmethyl)carbamate
説明
2,2,2-trifluoroethyl N-(pyridin-4-ylmethyl)carbamate is a chemical compound with the molecular weight of 234.18 . It is also known by its IUPAC name, 2,2,2-trifluoroethyl 4-pyridinylmethylcarbamate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-1-3-13-4-2-7/h1-4H,5-6H2,(H,14,15) .The storage temperature and other physical properties are not specified in the search results .
科学的研究の応用
Catalysis and Organic Synthesis
Trifluoroethyl compounds, including derivatives similar to "2,2,2-trifluoroethyl N-(pyridin-4-ylmethyl)carbamate," have been explored for their roles in catalysis and organic synthesis. For instance, sulfonamides have been identified as novel terminators in cationic cyclisations, where trifluoromethanesulfonic acid acts as an effective catalyst for inducing cyclisation of homoallylic sulfonamides to form pyrrolidines and polycyclic systems (Haskins & Knight, 2002). This research underscores the utility of trifluoroethyl compounds in facilitating complex organic transformations.
Sensor Development
Trifluoroethyl derivatives have also been employed in the development of sensors. A notable example includes a colorimetric and fluorescent sensor based on intramolecular charge transfer for detecting water content in solvents, utilizing a pyridine-boron trifluoride complex (Tsumura, Enoki, & Ooyama, 2018). This illustrates the role of trifluoroethyl compounds in creating sensitive and versatile chemical sensors.
Luminescent Materials
In the field of luminescent materials, heteroleptic cationic Ir(III) complexes incorporating difluorophenylpyridine and related ligands have been designed, demonstrating aggregation-induced fluorescence and phosphorescence. These materials show potential for applications in data security protection and the design of smart luminescent materials (Song et al., 2016). This research indicates the versatility of trifluoroethyl-related compounds in advanced material sciences.
Materials Science
Further extending into materials science, 9-phenylfluorene functionalized pyridine compounds have been synthesized for use in blue thermally activated delayed fluorescence organic light-emitting diodes (OLEDs). These compounds exhibit high efficiency and stability, demonstrating the applicability of trifluoroethyl derivatives in electronic devices (Zhao et al., 2020).
Safety And Hazards
特性
IUPAC Name |
2,2,2-trifluoroethyl N-(pyridin-4-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-1-3-13-4-2-7/h1-4H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLOMDHWKMAMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222154 | |
| Record name | 2,2,2-Trifluoroethyl N-(4-pyridinylmethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(pyridin-4-ylmethyl)carbamate | |
CAS RN |
1240526-53-7 | |
| Record name | 2,2,2-Trifluoroethyl N-(4-pyridinylmethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(4-pyridinylmethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



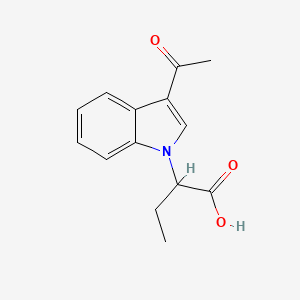
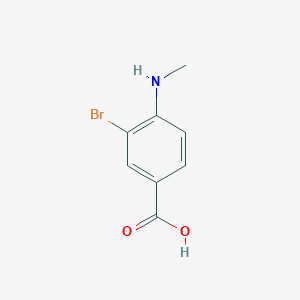
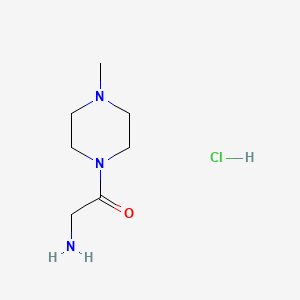
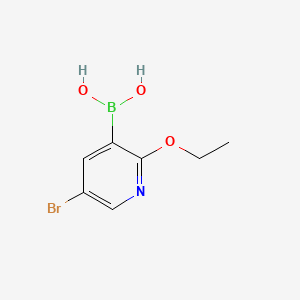

![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)



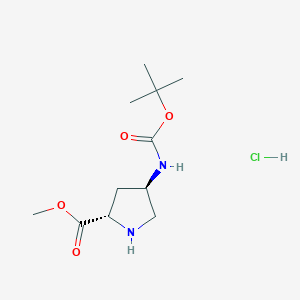
![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)
